molecular formula C21H17N3O6S B15014959 4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate

4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate

Cat. No.: B15014959
M. Wt: 439.4 g/mol
InChI Key: WUTDVAHJDNXTLR-HYARGMPZSA-N
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Description

4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE is a complex organic compound characterized by its unique structure, which includes a sulfonyl hydrazone group and a nitrophenyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazone: This step involves the reaction of 4-methylphenyl sulfonyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Nitration: The hydrazone intermediate is then subjected to nitration using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group.

    Esterification: The final step involves the esterification of the nitrophenyl hydrazone with benzoic acid or its derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of halogenated derivatives or substituted benzoates.

Scientific Research Applications

4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The sulfonyl hydrazone group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl benzoate moiety can also contribute to the compound’s activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-METHYLPHENYL)SULFONYL]AMINOBENZOIC ACID
  • METHYL 4-[(4-METHYLPHENYL)SULFONYL]AMINOBENZOATE
  • ETHYL 4-[(4-METHYLPHENYL)SULFONYL]AMINOBENZOATE

Uniqueness

4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl hydrazone and nitrophenyl benzoate groups allows for diverse applications and interactions that are not observed in simpler compounds.

Properties

Molecular Formula

C21H17N3O6S

Molecular Weight

439.4 g/mol

IUPAC Name

[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]-2-nitrophenyl] benzoate

InChI

InChI=1S/C21H17N3O6S/c1-15-7-10-18(11-8-15)31(28,29)23-22-14-16-9-12-20(19(13-16)24(26)27)30-21(25)17-5-3-2-4-6-17/h2-14,23H,1H3/b22-14+

InChI Key

WUTDVAHJDNXTLR-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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